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molecular formula C16H19BrN2O B8445701 2-((4-Bromophenyl)methyl)-1-imidazol-1-yl-3,3-dimethylbutan-1-one CAS No. 110577-58-7

2-((4-Bromophenyl)methyl)-1-imidazol-1-yl-3,3-dimethylbutan-1-one

Cat. No. B8445701
M. Wt: 335.24 g/mol
InChI Key: RLMSCZGTODTBCA-UHFFFAOYSA-N
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Patent
US04493842

Procedure details

To 30 ml of acetonitrile were added 0.75 g of imidazole and 1.2 g of triethylamine, and 3.0 g of α-(p-bromobenzyl)-tert-butyl-acetic acid chloride was then added dropwise at room temperature. Thereafter, the mixture was stirred at room temperature for 6 hours, poured into 300 ml of water and extracted with 300 ml of chloroform. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The oily product obtained was recrystallized from diisopropyl ether to obtain 2.39 g of N-[α-(p-bromobenzyl)-tert-butylacetyl]imidazole (compound No. 4). m.p. 101°-102° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
α-(p-bromobenzyl)-tert-butyl-acetic acid chloride
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(#N)C.[NH:4]1[CH:8]=[CH:7][N:6]=[CH:5]1.C(N(CC)CC)C.[Br:16][C:17]1[CH:31]=[CH:30][C:20]([CH2:21][CH:22]([C:26]([CH3:29])([CH3:28])[CH3:27])[C:23](Cl)=[O:24])=[CH:19][CH:18]=1>O>[Br:16][C:17]1[CH:18]=[CH:19][C:20]([CH2:21][CH:22]([C:26]([CH3:27])([CH3:29])[CH3:28])[C:23]([N:4]2[CH:8]=[CH:7][N:6]=[CH:5]2)=[O:24])=[CH:30][CH:31]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
0.75 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
α-(p-bromobenzyl)-tert-butyl-acetic acid chloride
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(CC(C(=O)Cl)C(C)(C)C)C=C1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Thereafter, the mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily product obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from diisopropyl ether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC=C(CC(C(=O)N2C=NC=C2)C(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.39 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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